REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([Br:19])[cH:20][cH:21]1.[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[Cl-:22].[F:3][C:4]([c:5]1[cH:6][c:7]([OH:11])[cH:8][cH:9][cH:10]1)([F:12])[F:13].[K+:2].[OH-:1].[OH2:23]>>[F:3][C:4]([c:5]1[cH:6][c:7]([O:11][c:18]2[cH:17][cH:16][c:15]([Br:14])[cH:21][cH:20]2)[cH:8][cH:9][cH:10]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cccc(Oc2ccc(Br)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |